1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired piperazine derivatives.
For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as solvent choice and temperature control, to improve yield and purity. The use of catalysts like Yb(OTf)3 (Ytterbium triflate) in acetonitrile has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium hydride (NaH) and alkyl halides.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with alkynes and azides to form triazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves its interaction with molecular targets such as protein kinases. The compound binds to the kinase-inactive conformation of the target protein, inhibiting its activity and thereby affecting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
Properties
IUPAC Name |
5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-33-22-7-3-2-6-20(22)29-13-11-28(12-14-29)19-9-8-17(15-21(19)30(31)32)24-26-23(27-34-24)18-5-4-10-25-16-18/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHYMBYUMRMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CN=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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